![molecular formula C21H29N3 B3808428 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole](/img/structure/B3808428.png)
5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole
Overview
Description
5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole, also known as HET0016, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole selectively inhibits the synthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator, by targeting the enzyme CYP4A. By inhibiting the production of 20-HETE, 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole exerts its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of blood pressure, and reduction of inflammation and tissue damage. 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole has also been shown to have a low toxicity profile and minimal side effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole is its selectivity for the CYP4A enzyme, which minimizes off-target effects. 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole also has a low toxicity profile and minimal side effects, making it a promising candidate for therapeutic applications. However, one of the limitations of 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
For 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole research include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the combination of 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole with other therapies may enhance its therapeutic effects and reduce potential side effects.
Conclusion:
In conclusion, 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selective inhibition of the CYP4A enzyme and low toxicity profile make it an attractive candidate for further research and development. Future studies may shed light on its full therapeutic potential and pave the way for clinical use.
Scientific Research Applications
5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. In cancer research, 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole has been shown to inhibit tumor growth and metastasis in animal models by targeting the 20-HETE pathway. In hypertension research, 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole has been shown to reduce blood pressure by inhibiting the production of 20-HETE. In inflammation research, 5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole has been shown to reduce inflammation and tissue damage in animal models of acute lung injury.
properties
IUPAC Name |
5-[(Z)-hex-3-enyl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenylimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-3-4-5-9-12-20-21(19-10-7-6-8-11-19)22-17-24(20)16-18-13-14-23(2)15-18/h4-8,10-11,17-18H,3,9,12-16H2,1-2H3/b5-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLJEPYFGUSSIL-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC1=C(N=CN1CC2CCN(C2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCC1=C(N=CN1CC2CCN(C2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.